ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13ClN2O3 |
|---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-19-14(18)12-10-7-20-11-5-4-8(15)6-9(11)13(10)17(2)16-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
XJFZBNUFHYHAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1COC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
The Vilsmeier-Haack (VH) reagent (DMF-POCl₃) is pivotal for introducing formyl groups and facilitating cyclization. In one protocol, 1-methyl-5-chloro-1H-pyrazole-4-carbaldehyde reacts with ethyl 3-oxobutanoate under VH conditions (0°C for 30 minutes, followed by reflux at 70°C for 6 hours) to yield the chromeno-pyrazole core. Microwave-assisted VH reactions enhance efficiency, reducing reaction times from hours to minutes while maintaining yields above 85%.
Table 1: Optimization of VH Reaction Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 70 | 60 |
| Time | 6 hours | 10 minutes |
| Yield (%) | 60 | 90 |
| POCl₃ Equivalents | 2 | 10 |
Stepwise Synthesis of Ethyl 8-Chloro-1-Methyl-4H-Chromeno[4,3-c]Pyrazole-3-Carboxylate
Intermediate Preparation: 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbaldehyde
Oxidative Cross-Dehydrogenative Coupling (CDC)
Recent advances employ CDC reactions to streamline chromeno-pyrazole synthesis. Using molecular oxygen (1 atm) as an oxidant and acetic acid (6 equiv) as a catalyst, 1-methyl-5-chloro-1H-pyrazole-4-carbaldehyde couples with ethyl 3-oxobutanoate at 80°C for 12 hours, achieving 94% yield. This method eliminates the need for metal catalysts, enhancing scalability.
Key Advantages of CDC:
-
Atom Economy: Avoids stoichiometric oxidants.
-
Regioselectivity: Ensces precise fusion of pyrazole and chromene rings.
Post-Synthetic Modifications
Esterification and Functionalization
The ethyl carboxylate group is introduced either during cyclization (via ethyl acetoacetate) or through post-synthetic esterification. Treating the carboxylic acid derivative with ethanol and H₂SO₄ under reflux for 8 hours achieves 85% esterification.
Chlorination Strategies
Direct chlorination using SOCl₂ or PCl₃ at the pyrazole 5-position is less effective due to side reactions. Instead, starting with pre-chlorinated pyrazole precursors ensures higher regiochemical fidelity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Time | Key Reagents |
|---|---|---|---|
| Vilsmeier-Haack | 90 | 6h | DMF-POCl₃, ethyl acetoacetate |
| Microwave-Assisted | 88 | 10m | DMF-POCl₃, MW irradiation |
| CDC Oxidation | 94 | 12h | Acetic acid, O₂ |
| Classical Cyclization | 75 | 8h | Na₂CO₃, ethanol |
Challenges and Optimization
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid, enabling downstream derivatization.
| Reaction Conditions | Product | Yield | Key Reference |
|---|---|---|---|
| NaOH (2M), H₂O/EtOH (1:1), reflux, 6h | 8-Chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid | 85% |
This reaction is critical for generating intermediates for amidation or metal coordination complexes. The resulting carboxylic acid can react with amines (e.g., benzylamine) in DMF using DCC/HOBt to form amides .
Nucleophilic Substitution at the Chloro Group
The chlorine atom at position 8 participates in nucleophilic displacement reactions under mild conditions.
The azide derivative is particularly valuable for Huisgen cycloaddition to generate triazole-linked conjugates.
Electrophilic Aromatic Substitution
The chromene ring undergoes nitration and sulfonation at electron-rich positions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2h | 6-Nitro-8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate | 72% | |
| Sulfonation (ClSO₃H) | RT, 4h | 6-Sulfo-8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate | 68% |
Regioselectivity is governed by the electron-donating effects of the pyrazole nitrogen and steric hindrance from the methyl group.
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions with nitrilimines or diazo compounds.
These reactions expand the heterocyclic architecture, enabling access to polycyclic systems with potential pharmacological applications .
Functionalization via Cross-Coupling
Palladium-catalyzed couplings enable aryl/heteroaryl group introductions.
These methods are instrumental in diversifying the compound’s structure-activity profile for drug discovery .
Oxidation and Reduction Pathways
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the chromene ring’s double bond, yielding dihydroxy derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s conjugated system, altering electronic properties.
Scientific Research Applications
Biological Activities
Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate exhibits a wide range of biological activities:
- Anti-inflammatory Properties : Research indicates that derivatives similar to this compound have shown efficacy in reducing inflammation, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : Studies have demonstrated that compounds with pyrazole structures possess antimicrobial properties against various bacterial strains .
- Anticancer Effects : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .
Pharmacological Applications
Given its diverse biological activities, this compound has promising applications in pharmaceuticals:
- Drug Development : Its unique structure can serve as a lead compound for developing new drugs targeting inflammatory diseases and cancers. Molecular docking studies are crucial for understanding how this compound interacts with various biological targets such as enzymes or receptors involved in disease pathways .
- Agrochemicals : The compound's biological activity may also extend to agricultural applications as a pesticide or herbicide due to its potential to inhibit specific plant pathogens .
- Material Science : The chromophoric properties of the compound suggest potential uses in dye synthesis and material science applications .
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including this compound, demonstrating significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
- Another research article focused on the interaction of similar pyrazole compounds with farnesoid X receptors (FXRs), suggesting that modifications to the core structure could enhance binding affinity and therapeutic efficacy .
Mechanism of Action
The mechanism of action of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Chromeno[4,3-c]pyrazole (Target Compound): Combines a benzene-fused pyran (chromene) with a pyrazole. Aromatic stabilization of the benzene ring reduces ring puckering compared to non-aromatic fused systems .
- Pyrano[2,3-c]pyrazole Derivatives (e.g., Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate): Pyran (non-aromatic) fused with pyrazole. Exhibits significant puckering: sofa or boat conformations observed in crystal structures, with dihedral angles of ~84° between pyrazole and phenyl rings .
Substituent Effects
Physicochemical Properties
- Solubility: The target compound’s chloro and methyl groups reduce aqueous solubility compared to amino/cyano-substituted analogs (e.g., compound) .
- Melting Point : Halogenated derivatives (Cl, Br) generally exhibit higher melting points due to stronger intermolecular forces .
- Crystal Packing: Chlorine may participate in halogen bonding, influencing lattice stability. In contrast, hydrogen bonding dominates in amino/cyano analogs .
Biological Activity
Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a compound of significant interest due to its unique chromeno-pyrazole structure, which is associated with a variety of biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant research findings and data.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 292.72 g/mol. The compound features a fused pyrazole and chromene ring system, which contributes to its reactivity and potential pharmacological applications. The chloro substituent enhances its electrophilic properties, while the ethyl ester group improves solubility.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Multi-component reactions : Involving hydrazine derivatives and β-keto esters under acidic or basic conditions.
- Cyclization techniques : Utilizing substituted phenolic compounds with pyrazole precursors followed by functionalization at the carboxylic acid position.
These methods provide efficient pathways to construct the chromene-pyrazole framework in high yields .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have shown that derivatives of pyrazoles possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. This activity is often attributed to the presence of the pyrazole ring, which has been linked to the inhibition of bacterial growth .
Anticancer Potential
Research highlights that this compound may exhibit anticancer properties. Similar pyrazole-based compounds have shown efficacy against multiple cancer cell lines in vitro . The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study 2 | Anti-inflammatory Effects | Showed inhibition of COX enzymes with an IC50 value indicating moderate potency. |
| Study 3 | Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 4 | Anticancer Activity | Induced apoptosis in specific cancer cell lines with IC50 values in low micromolar range. |
Molecular Interaction Studies
Molecular docking studies have been conducted to elucidate how this compound interacts with biological targets such as enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile .
Q & A
What are the standard synthetic protocols for ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves multi-step heterocyclic coupling. A common approach is the condensation of a substituted pyrazole precursor with a chromene derivative under basic conditions. For example, analogous compounds (e.g., ethyl pyrazole carboxylates) are synthesized via nucleophilic substitution using potassium carbonate as a base and dimethylacetamide (DMA) as a solvent at elevated temperatures (80–100°C) . Chlorination at the 8-position may employ POCl₃ or SOCl₂, with reaction time and stoichiometry critical for minimizing byproducts. Purification via silica gel chromatography or recrystallization is recommended to isolate the target compound .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and detect tautomerism (common in pyrazole derivatives). For instance, in similar compounds, aromatic protons resonate at δ 7.2–8.5 ppm, while ester carbonyls appear at ~165 ppm in 13C NMR .
- Mass Spectrometry (ESI-MS or EI-MS) : To verify molecular weight (e.g., [M+1]⁺ peaks) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles, as demonstrated in ethyl pyrazole carboxylate derivatives .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
How do the chloro and methyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Question
The chloro group at C8 is electron-withdrawing, deactivating the chromeno-pyrazole core toward electrophilic substitution but enhancing susceptibility to nucleophilic aromatic substitution (e.g., displacement with amines). The methyl group at N1 introduces steric hindrance, potentially slowing ring-opening reactions. Comparative studies on analogues (e.g., 4-chloro-pyrazole carboxylates) show that chloro substituents reduce electron density at adjacent carbons, as evidenced by Hammett σ values .
What strategies can optimize the regioselectivity in the cyclization steps during synthesis?
Advanced Research Question
Regioselectivity in chromeno-pyrazole formation depends on:
- Catalyst Choice : Lewis acids like ZnCl₂ or FeCl₃ can direct cyclization pathways by coordinating with carbonyl oxygen .
- Temperature Control : Slow heating (e.g., 50°C to 100°C over 12 hours) minimizes kinetic byproducts, as seen in triazole-pyrazole hybrid syntheses .
- Solvent Polarity : Polar aprotic solvents (e.g., DMA) stabilize intermediates, favoring 4H-chromeno formation over alternative isomers .
How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?
Advanced Research Question
Discrepancies often arise from tautomerism or crystal packing effects. Mitigation strategies include:
- Multi-Technique Validation : Combine NMR, X-ray, and IR data to cross-verify structural assignments .
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to compare theoretical vs. experimental NMR shifts .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring-flipping) that obscure signal splitting .
What are the challenges in achieving high enantiomeric purity, and what chiral resolution methods are applicable?
Advanced Research Question
Chromeno-pyrazole derivatives often lack chiral centers, but enantiomeric purity is critical for bioactive analogs. For related N-heterocycles:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization .
- Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers of pyrazole esters .
- Asymmetric Synthesis : Palladium-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) achieves >90% ee in nitroarene derivatives .
How does the electronic environment of the chromeno-pyrazole core affect its UV-Vis absorption properties?
Advanced Research Question
The conjugated π-system and substituents dictate absorption maxima. For example:
- Chloro Substituents : Cause bathochromic shifts due to extended conjugation, as observed in 8-chloro-chromeno derivatives (λmax ~320 nm) .
- Methyl Groups : Hyperconjugative effects slightly increase molar absorptivity .
- Solvent Effects : Polar solvents (e.g., methanol) induce redshift via solvatochromism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
